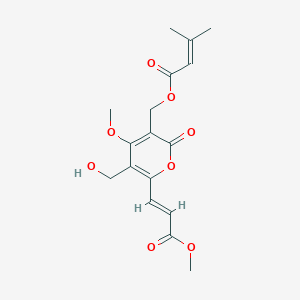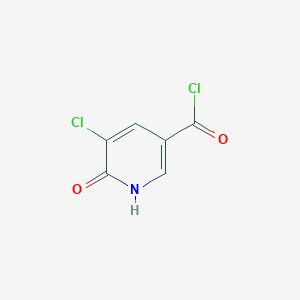
5-Chloro-6-hydroxynicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxynicotinoyl chloride is a chemical compound that has gained attention in the scientific community due to its potential applications in drug synthesis and medicinal chemistry. This compound is a derivative of nicotinic acid, which is a key component in many pharmaceuticals. In
Mechanism Of Action
The mechanism of action of 5-Chloro-6-hydroxynicotinoyl chloride is not fully understood. However, it is believed that this compound may act as a chelating agent, binding to metal ions and altering their properties. This may have implications for the development of new metal-based drugs.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Chloro-6-hydroxynicotinoyl chloride are not well studied. However, it is believed that this compound may have antioxidant properties and may be able to scavenge reactive oxygen species.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Chloro-6-hydroxynicotinoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, this compound can be easily purified through recrystallization. However, one limitation of using 5-Chloro-6-hydroxynicotinoyl chloride is its potential toxicity. This compound should be handled with care and appropriate safety precautions should be taken.
Future Directions
There are several future directions for the study of 5-Chloro-6-hydroxynicotinoyl chloride. One potential area of research is the development of new metal-based drugs using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 5-Chloro-6-hydroxynicotinoyl chloride. Finally, research may also focus on the development of new fluorescent probes for the detection of metal ions using this compound.
Synthesis Methods
The synthesis of 5-Chloro-6-hydroxynicotinoyl chloride involves the reaction of 5-chloronicotinic acid with thionyl chloride and water. This reaction results in the formation of 5-Chloro-6-hydroxynicotinoyl chloride, which can be purified through recrystallization.
Scientific Research Applications
5-Chloro-6-hydroxynicotinoyl chloride has been studied for its potential applications in drug synthesis and medicinal chemistry. This compound can be used as a building block in the synthesis of various pharmaceuticals, including antitumor agents and anti-inflammatory drugs. Additionally, 5-Chloro-6-hydroxynicotinoyl chloride has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
117027-74-4 |
|---|---|
Product Name |
5-Chloro-6-hydroxynicotinoyl chloride |
Molecular Formula |
C6H3Cl2NO2 |
Molecular Weight |
192 g/mol |
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(5(8)10)2-9-6(4)11/h1-2H,(H,9,11) |
InChI Key |
DXPAQTUPQVXLTE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



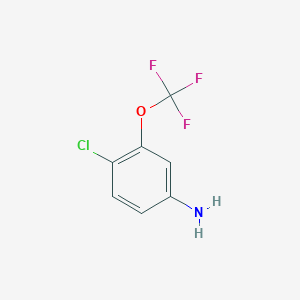
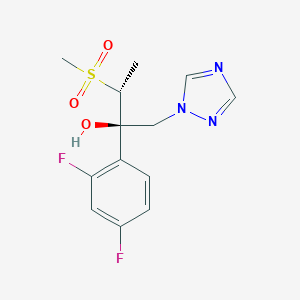
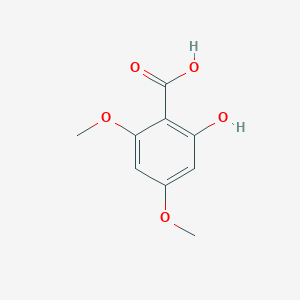
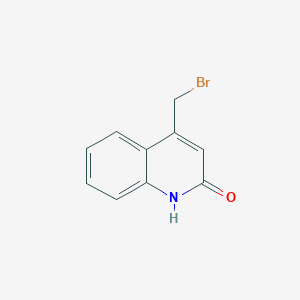
![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)
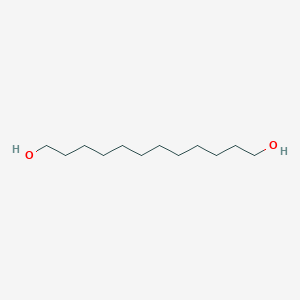
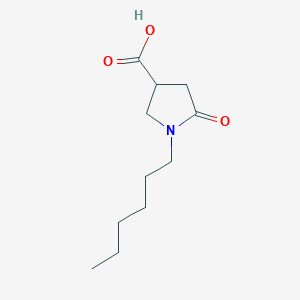

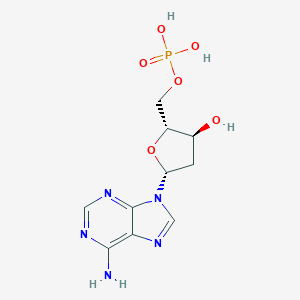
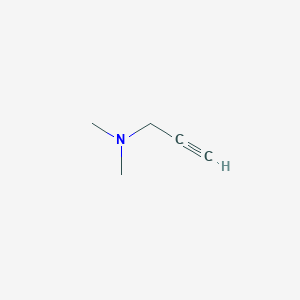
![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)
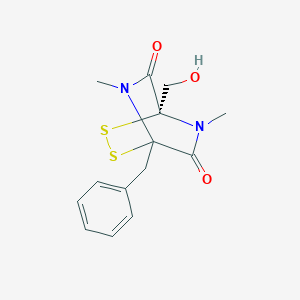
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
